molecular formula C22H27N5O B2753361 2-[4-(3-tert-butyl-6-oxo-1,6-dihydropyridazin-1-yl)piperidin-1-yl]-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile CAS No. 2320221-59-6

2-[4-(3-tert-butyl-6-oxo-1,6-dihydropyridazin-1-yl)piperidin-1-yl]-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile

Cat. No.: B2753361
CAS No.: 2320221-59-6
M. Wt: 377.492
InChI Key: UOQVVSCMRMXPHT-UHFFFAOYSA-N
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Description

2-[4-(3-tert-butyl-6-oxo-1,6-dihydropyridazin-1-yl)piperidin-1-yl]-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile is a complex organic compound with potential applications in various fields, including medicinal chemistry, pharmaceuticals, and industrial chemistry. This compound features a unique structure that combines multiple functional groups, making it a subject of interest for researchers and chemists.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(3-tert-butyl-6-oxo-1,6-dihydropyridazin-1-yl)piperidin-1-yl]-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile involves several steps, starting from readily available starting materials. The key steps typically include:

    Formation of the pyridazinone ring: This can be achieved through the reaction of tert-butyl acetoacetate with hydrazine hydrate, followed by cyclization.

    Piperidine ring formation: The piperidine ring can be introduced through a nucleophilic substitution reaction involving a suitable piperidine derivative.

    Cyclopenta[b]pyridine ring formation: This step involves the cyclization of an appropriate precursor, often through a Friedel-Crafts acylation reaction.

    Final coupling and nitrile introduction: The final step involves coupling the intermediate with a nitrile-containing reagent under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-[4-(3-tert-butyl-6-oxo-1,6-dihydropyridazin-1-yl)piperidin-1-yl]-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[4-(3-tert-butyl-6-oxo-1,6-dihydropyridazin-1-yl)piperidin-1-yl]-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific biological pathways.

    Pharmaceuticals: The compound may serve as an intermediate in the synthesis of pharmaceutical agents.

    Industrial Chemistry: It can be used in the synthesis of advanced materials and specialty chemicals.

    Biological Studies: The compound can be used to study its effects on various biological systems, including its potential as an enzyme inhibitor or receptor modulator.

Mechanism of Action

The mechanism of action of 2-[4-(3-tert-butyl-6-oxo-1,6-dihydropyridazin-1-yl)piperidin-1-yl]-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4,4’,4’‘-Tri-tert-butyl-2,2’6’,2’'-terpyridine: A compound with a similar pyridine-based structure.

    Indole derivatives: Compounds with a similar aromatic ring system and diverse biological activities.

    Imidazole-containing compounds: Known for their therapeutic potential and structural similarity.

Uniqueness

2-[4-(3-tert-butyl-6-oxo-1,6-dihydropyridazin-1-yl)piperidin-1-yl]-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile stands out due to its unique combination of functional groups and its potential for diverse applications in medicinal and industrial chemistry. Its ability to undergo various chemical reactions and its interaction with specific molecular targets make it a valuable compound for further research and development.

Properties

IUPAC Name

2-[4-(3-tert-butyl-6-oxopyridazin-1-yl)piperidin-1-yl]-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N5O/c1-22(2,3)19-7-8-20(28)27(25-19)17-9-11-26(12-10-17)21-16(14-23)13-15-5-4-6-18(15)24-21/h7-8,13,17H,4-6,9-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOQVVSCMRMXPHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN(C(=O)C=C1)C2CCN(CC2)C3=C(C=C4CCCC4=N3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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